methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate
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Overview
Description
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate is an organic compound that belongs to the class of thiazolidinediones. It has a molecular formula of C6H6O5S and a molecular weight of 198.18 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,1-dioxo-1lambda6-thiane-4-carboxylate
- Methyl 4-hydroxy-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylate
Uniqueness
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and carboxylate groups allow for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1247216-52-9 |
---|---|
Molecular Formula |
C7H12O5S |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.